molecular formula C14H21NO4 B14365311 10-(2,5-dioxopyrrol-1-yl)decanoic Acid CAS No. 90267-87-1

10-(2,5-dioxopyrrol-1-yl)decanoic Acid

Cat. No.: B14365311
CAS No.: 90267-87-1
M. Wt: 267.32 g/mol
InChI Key: KUSRFCYGKCEASX-UHFFFAOYSA-N
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Description

10-(2,5-dioxopyrrol-1-yl)decanoic acid is an organic compound with the molecular formula C14H21NO4 It is a derivative of decanoic acid, featuring a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,5-dioxopyrrol-1-yl)decanoic acid typically involves the reaction of decanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with dicyclohexylurea as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(2,5-dioxopyrrol-1-yl)decanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-(2,5-dioxopyrrol-1-yl)decanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-(2,5-dioxopyrrol-1-yl)decanoic acid involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins or other biomolecules by forming covalent bonds with nucleophilic residues. This modification can alter the function of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid: A simple fatty acid with similar chain length but lacking the pyrrolidine-2,5-dione moiety.

    N-hydroxysuccinimide esters: Compounds with similar reactivity due to the presence of the NHS group.

Uniqueness

10-(2,5-dioxopyrrol-1-yl)decanoic acid is unique due to its combination of a long aliphatic chain and a reactive pyrrolidine-2,5-dione moiety. This structure imparts distinct chemical properties, making it valuable in various applications where both hydrophobic and reactive functionalities are required.

Properties

CAS No.

90267-87-1

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

10-(2,5-dioxopyrrol-1-yl)decanoic acid

InChI

InChI=1S/C14H21NO4/c16-12-9-10-13(17)15(12)11-7-5-3-1-2-4-6-8-14(18)19/h9-10H,1-8,11H2,(H,18,19)

InChI Key

KUSRFCYGKCEASX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCCC(=O)O

Origin of Product

United States

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